molecular formula C21H21N3O3S B2515233 N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide CAS No. 681267-82-3

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Cat. No. B2515233
CAS RN: 681267-82-3
M. Wt: 395.48
InChI Key: NUVNUSLMQAQCGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . Unfortunately, the specific molecular structure of this compound is not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility . Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved data.

Scientific Research Applications

Synthesis and Biological Evaluation

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide and its derivatives are involved in various synthesis and biological evaluation studies. For example, a study by Tarikogullari et al. (2010) explored the synthesis of N-phenylacetamide derivatives with heterocyclic rings, evaluating their anticonvulsant activity. Although not directly involving the specific compound , this study indicates the broader context of chemical research in this area (Tarikogullari et al., 2010).

Antimicrobial and Anti-inflammatory Agents

A study by Kendre et al. (2015) synthesized a series of benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which included similar structures to the compound , demonstrating their potential as antimicrobial and anti-inflammatory agents. This indicates the applicability of such compounds in pharmacological contexts (Kendre et al., 2015).

Antioxidant Studies

In the realm of antioxidant research, Ahmad et al. (2012) synthesized novel derivatives of N-substituted benzyl/phenylacetamides and evaluated their antioxidant activities. The study’s focus on benzyl/phenylacetamide derivatives provides insight into how related compounds, such as N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide, could be useful in antioxidant studies (Ahmad et al., 2012).

Antitumor Screening

Farag et al. (2008) focused on the synthesis of N-phenylpyrazole derivatives for antitumor screening. Although not identical, the chemical structure of the synthesized compounds shares similarities with N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide, suggesting potential research avenues in antitumor applications (Farag et al., 2008).

Mechanism of Action

Target of Action

The primary targets of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide are nucleotide protein targets . These targets play a crucial role in various biological processes, including signal transduction, gene expression, and cell proliferation .

Mode of Action

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide interacts with its targets by binding to them . This binding can lead to changes in the conformation of the target proteins, potentially altering their function and triggering downstream effects .

Biochemical Pathways

Upon binding to its targets, N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide can affect various biochemical pathways . These pathways may include those involving human recombinant alkaline phosphatase, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . The downstream effects of these pathway alterations can have significant impacts on cellular processes .

Pharmacokinetics

The compound’s molecular weight, which is a key determinant of its pharmacokinetic properties, is known . The impact of these properties on the compound’s bioavailability would need to be assessed in further studies.

Result of Action

The molecular and cellular effects of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide’s action are likely to be diverse, given its potential to interact with multiple targets and affect various biochemical pathways . These effects could include changes in protein function, alterations in signal transduction pathways, and impacts on cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and side effects. Unfortunately, the specific safety and hazard information for this compound is not available in the retrieved data .

Future Directions

The future directions for research on this compound could include further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-8-9-17(10-15(14)2)24-21(18-12-28(26,27)13-19(18)23-24)22-20(25)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNUSLMQAQCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

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